Strychnos hydrochloride
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Overview
Description
Strychnine hydrochloride is a highly toxic, crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree. It is known for its bitter taste and potent neurotoxic effects. Historically, it has been used as a pesticide and in small doses as a stimulant in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of strychnine hydrochloride involves several steps, starting from simpler organic compounds. The total synthesis of strychnine has been a significant challenge in organic chemistry due to its complex structure. The process typically involves the construction of the indole ring system, followed by the formation of the strychnine skeleton through a series of cyclization and functional group transformations .
Industrial Production Methods: Industrial production of strychnine hydrochloride is primarily based on extraction from the seeds of the Strychnos nux-vomica tree. The seeds are processed to isolate strychnine, which is then converted to its hydrochloride salt through a reaction with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Strychnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize strychnine hydrochloride.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce strychnine hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of strychnine .
Scientific Research Applications
Strychnine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Strychnine hydrochloride acts as a neurotoxin by antagonizing glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter, and its blockade by strychnine leads to uncontrolled muscle contractions and convulsions. The compound also affects acetylcholine receptors, further contributing to its toxic effects .
Comparison with Similar Compounds
Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, with similar but less potent toxic effects.
Nicotine: An alkaloid with neurotoxic properties, but it primarily affects nicotinic acetylcholine receptors.
Caffeine: A stimulant alkaloid with a different mechanism of action, primarily affecting adenosine receptors
Uniqueness: Strychnine hydrochloride is unique due to its potent antagonistic effects on glycine receptors, which sets it apart from other alkaloids. Its complex structure and the challenges associated with its synthesis have made it a subject of extensive study in organic chemistry .
Properties
IUPAC Name |
4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYTKMPCOQKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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